REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:8][CH2:7][O:6][C:4](=[O:5])[CH2:3]1.[CH3:9][CH:10]([CH2:14][CH2:15][OH:16])[CH2:11][CH2:12][OH:13]>>[CH3:1][CH:2]1[CH2:8][CH2:7][O:6][C:4](=[O:5])[CH2:3]1.[CH3:9][CH:10]([CH2:14][CH2:15][OH:16])[CH2:11][CH2:12][OH:13].[OH:5][CH:4]1[CH2:3][CH:2]([CH3:1])[CH2:8][CH2:7][O:6]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1CC(=O)OCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CCO)CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CC(=O)OCC1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CCO)CCO
|
Name
|
|
Type
|
product
|
Smiles
|
OC1OCCC(C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:8][CH2:7][O:6][C:4](=[O:5])[CH2:3]1.[CH3:9][CH:10]([CH2:14][CH2:15][OH:16])[CH2:11][CH2:12][OH:13]>>[CH3:1][CH:2]1[CH2:8][CH2:7][O:6][C:4](=[O:5])[CH2:3]1.[CH3:9][CH:10]([CH2:14][CH2:15][OH:16])[CH2:11][CH2:12][OH:13].[OH:5][CH:4]1[CH2:3][CH:2]([CH3:1])[CH2:8][CH2:7][O:6]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1CC(=O)OCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CCO)CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CC(=O)OCC1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CCO)CCO
|
Name
|
|
Type
|
product
|
Smiles
|
OC1OCCC(C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:8][CH2:7][O:6][C:4](=[O:5])[CH2:3]1.[CH3:9][CH:10]([CH2:14][CH2:15][OH:16])[CH2:11][CH2:12][OH:13]>>[CH3:1][CH:2]1[CH2:8][CH2:7][O:6][C:4](=[O:5])[CH2:3]1.[CH3:9][CH:10]([CH2:14][CH2:15][OH:16])[CH2:11][CH2:12][OH:13].[OH:5][CH:4]1[CH2:3][CH:2]([CH3:1])[CH2:8][CH2:7][O:6]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1CC(=O)OCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CCO)CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CC(=O)OCC1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CCO)CCO
|
Name
|
|
Type
|
product
|
Smiles
|
OC1OCCC(C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |